1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride
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Overview
Description
1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S and a molecular weight of 182.67 g/mol . This compound is known for its versatile applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
The synthesis of 1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1-methylcyclopropyl)ethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds as follows:
2-(1-methylcyclopropyl)ethanol+SOCl2→1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride+HCl+SO2
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Common reagents used in these reactions include bases like pyridine and triethylamine, and solvents such as dichloromethane and tetrahydrofuran . The major products formed depend on the nucleophile used in the substitution reactions.
Scientific Research Applications
1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Pharmaceuticals: The compound is utilized in the development of various pharmaceutical agents due to its ability to form stable sulfonamide and sulfonate derivatives.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . These reactions often proceed via a nucleophilic substitution mechanism, where the chloride ion is displaced by the nucleophile.
Comparison with Similar Compounds
1-(2-Methylcyclopropyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but different steric properties.
2-Methoxyethane-1-sulfonyl chloride (C3H7ClO3S): Another sulfonyl chloride with an additional methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C6H11ClO2S |
---|---|
Molecular Weight |
182.67 g/mol |
IUPAC Name |
1-(2-methylcyclopropyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-4-3-6(4)5(2)10(7,8)9/h4-6H,3H2,1-2H3 |
InChI Key |
QJMDGOPGPJKFMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C)S(=O)(=O)Cl |
Origin of Product |
United States |
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